molecular formula C41H62N7O17P3S B1252649 Retinoyl CoA CAS No. 81295-48-9

Retinoyl CoA

Cat. No.: B1252649
CAS No.: 81295-48-9
M. Wt: 1050 g/mol
InChI Key: GREHPZMOJNYZIO-QXBAZQDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retinoyl CoA belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
An enzyme that catalyzes the acyl group transfer of acyl COENZYME A to RETINOL to generate COENZYME A and a retinyl ester.

Properties

CAS No.

81295-48-9

Molecular Formula

C41H62N7O17P3S

Molecular Weight

1050 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenethioate

InChI

InChI=1S/C41H62N7O17P3S/c1-25(13-14-28-27(3)12-9-16-40(28,4)5)10-8-11-26(2)20-31(50)69-19-18-43-30(49)15-17-44-38(53)35(52)41(6,7)22-62-68(59,60)65-67(57,58)61-21-29-34(64-66(54,55)56)33(51)39(63-29)48-24-47-32-36(42)45-23-46-37(32)48/h8,10-11,13-14,20,23-24,29,33-35,39,51-52H,9,12,15-19,21-22H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b11-8+,14-13+,25-10+,26-20+/t29-,33-,34-,35?,39-/m1/s1

InChI Key

GREHPZMOJNYZIO-QXBAZQDESA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)/C)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)C)C

physical_description

Solid

Synonyms

Acyl CoA Retinol Acyltransferase
Acyl CoA-Retinol Acyltransferase
Acyltransferase, Acyl CoA-Retinol
CoA-Retinol Acyltransferase, Acyl
Ester Synthetase, Retinol
Fatty Acyl Coenzyme A Retinol Acyltransferase
Fatty Acyl Coenzyme A-Retinol Acyltransferase
Fatty-Acyltransferase, Retinol
O-Fatty-Acyltransferase, Retinol
Retinol Ester Synthetase
Retinol Fatty Acyltransferase
Retinol Fatty-Acyltransferase
Retinol O Fatty Acyltransferase
Retinol O-Fatty-Acyltransferase
Retinol Palmitate Synthetase
Retinol Stearate Synthetase
Retinol-Palmitate Synthetase
Stearate Synthetase, Retinol
Synthetase, Retinol Ester
Synthetase, Retinol Stearate
Synthetase, Retinol-Palmitate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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